molecular formula C12H18N2O2S B14880484 2-Amino-4-(pyrrolidin-1-yl)-4-(thiophen-2-yl)butanoic acid

2-Amino-4-(pyrrolidin-1-yl)-4-(thiophen-2-yl)butanoic acid

Cat. No.: B14880484
M. Wt: 254.35 g/mol
InChI Key: WNOSJNORRJYVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(pyrrolidin-1-yl)-4-(thiophen-2-yl)butanoic acid is an organic compound that features a unique combination of functional groups, including an amino group, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(pyrrolidin-1-yl)-4-(thiophen-2-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiophene derivative, followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The amino group is then introduced via reductive amination or other suitable methods. The final step often involves the formation of the butanoic acid moiety through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(pyrrolidin-1-yl)-4-(thiophen-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-Amino-4-(pyrrolidin-1-yl)-4-(thiophen-2-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders or as a drug delivery agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(pyrrolidin-1-yl)-4-(thiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(piperidin-1-yl)-4-(thiophen-2-yl)butanoic acid
  • 2-Amino-4-(morpholin-1-yl)-4-(thiophen-2-yl)butanoic acid
  • 2-Amino-4-(pyrrolidin-1-yl)-4-(furan-2-yl)butanoic acid

Uniqueness

2-Amino-4-(pyrrolidin-1-yl)-4-(thiophen-2-yl)butanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with different heterocyclic rings

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

2-amino-4-pyrrolidin-1-yl-4-thiophen-2-ylbutanoic acid

InChI

InChI=1S/C12H18N2O2S/c13-9(12(15)16)8-10(11-4-3-7-17-11)14-5-1-2-6-14/h3-4,7,9-10H,1-2,5-6,8,13H2,(H,15,16)

InChI Key

WNOSJNORRJYVLW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CC(C(=O)O)N)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.